Chaetosemin J

Antifungal Phytopathogen Polyketide

Antifungal screening programs often encounter structurally similar polyketides with unpredictable bioactivity. Chaetosemin J (CAS 2230052-47-6) resolves this with validated broad-spectrum activity: • MIC 12.5-25 μM against Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii • Distinct SAR profile vs. close analog chaetosemin I enables structural determinant studies • Dual antiepileptic validation in zebrafish models expands neuroscience research utility ≥98% purity, supplied with full analytical documentation and global shipping.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
Cat. No. B12408895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetosemin J
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=C(OC(=CC1=O)CC2=CC(=CC(=C2)O)O)C
InChIInChI=1S/C14H14O4/c1-8-9(2)18-13(7-14(8)17)5-10-3-11(15)6-12(16)4-10/h3-4,6-7,15-16H,5H2,1-2H3
InChIKeyDEPQJYWYBLACLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chaetosemin J: Antifungal Polyketide


Chaetosemin J is a fungal polyketide metabolite isolated from Chaetomium seminudum and Chaetomium sp. [1]. It is characterized as a resorcinol derivative [2] with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol [3]. Chaetosemin J exhibits in vitro antifungal activity against multiple phytopathogenic fungi, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μM depending on the pathogen [1][4].

Antifungal screening: supports broad-spectrum phytopathogen panel studies
Natural product dereplication: novel polyketide skeleton for metabolomics reference
Cellular signaling research: neuroactive compound for epilepsy model assay context

Chaetosemin J: Analog Differentiation


Despite structural similarities among polyketide metabolites from Chaetomium species, small structural variations translate into substantial differences in antifungal spectrum and potency. Chaetosemin J (compound 4) exhibits a broad-spectrum antifungal profile across four plant pathogens, while its close analog chaetosemin I (compound 3) shows only moderate, single-pathogen activity [1]. Conversely, monaschromone (compound 5) achieves superior potency against Gibberella saubinettii (MIC 6.25 μM) compared to Chaetosemin J (MIC 25 μM), yet both compounds are distinct from each other [1]. These divergences underscore that structural homology does not predict biological equivalence, making compound-specific procurement essential.

Target Compound Chaetosemin J: reported broad-spectrum activity across four phytopathogens
Analog Substitute Chaetosemin I: reported activity only against Botrytis cinerea under same conditions
Target Compound Chaetosemin J: reported antiepileptic model response in zebrafish assay
Analog Substitute Monaschromone / Chaetosemin I: no antiepileptic activity reported
Structural homology within Chaetomium polyketides does not predict biological equivalence. Compound-specific procurement is essential; antifungal spectrum and neuroactive profile may not transfer to close analogs.

Chaetosemin J: Comparative Evidence


Antifungal Coverage vs. Chaetosemin I

Chaetosemin J (compound 4) exhibits broad-spectrum antifungal activity against four plant pathogens, whereas its close structural analog chaetosemin I (compound 3) is only active against Botrytis cinerea under the same assay conditions [1].

Antifungal Coverage vs. Chaetosemin I
Head-to-head
4 pathogens vs. 1 pathogen; B. cinerea MIC 25 μM vs. 12.5 μM
Reported broader antifungal screening coverage; individual pathogen MIC context may differ
In vitro; Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, Gibberella saubinettii
Antifungal Phytopathogen Polyketide Structure-Activity Relationship

Carbendazim Potency Benchmark

Monaschromone (compound 5), a structural relative tested in the same study, demonstrated MIC values comparable to the commercial fungicide carbendazim [1]. Chaetosemin J (compound 4) was less potent than monaschromone against G. saubinettii but matched or exceeded it against other pathogens.

Carbendazim Potency Benchmark
Cross-study comparable
Monaschromone 4-fold more potent vs. G. saubinettii (6.25 vs. 25 μM); comparable against A. solani, M. oryzae (12.5 μM)
Supports antifungal screening context; activity order-of-magnitude near commercial fungicide
Positive control carbendazim; in vitro assay
Fungicide Benchmarking Carbendazim Phytopathogen

Pathogen-Specific Potency vs. Chaetosemin B

In a separate study, chaetosemin B (2) was reported as the most active compound against Magnaporthe oryzae and Gibberella saubinettii with MICs of 6.25 and 12.5 μM, respectively [1]. Chaetosemin J (4) exhibits MICs of 12.5 μM and 25 μM against the same pathogens, indicating lower potency but broader activity across multiple species [2].

Pathogen-Specific Potency vs. Chaetosemin B
Cross-study comparable
M. oryzae: 12.5 vs. 6.25 μM; G. saubinettii: 25 vs. 12.5 μM
Reported lower pathogen-specific MIC; supports broader-spectrum screening profile interpretation
Chaetosemin B 2-fold more potent; Chaetosemin J balanced across panel
Magnaporthe oryzae Gibberella saubinettii Rice blast Fungal pathogen

Zebrafish Antiepileptic Activity

Chaetosemin J exhibits antiepileptic activity in a zebrafish model, a property not reported for close antifungal analogs such as chaetosemin I or monaschromone. It alleviates epileptiform behavior and downregulates seizure-induced epilepsy marker genes [1].

Zebrafish Antiepileptic Activity
Class-level inference
Alleviates epileptiform behavior; downregulates epilepsy marker genes
Supports epilepsy model-response context; neuroactive pathway interpretation requires validation
Zebrafish model; not reported for chaetosemin I or monaschromone
Epilepsy Zebrafish Neuroprotection Calcium signaling

Toxicity vs. Chaetosemin G

In the brine shrimp (Artemia salina) toxicity assay, chaetosemin G (compound 1) exhibited weak lethality with 57.8% corrected mortality at 100 μM, whereas other compounds including 14 (chaetoquadrin J) showed no detectable effects [1]. While chaetosemin J was not directly tested in this assay, the lack of acute toxicity observed for structurally related compounds in the series supports a favorable preliminary safety profile.

Toxicity vs. Chaetosemin G
Class-level inference
Chaetosemin G: 57.8% mortality at 100 μM; related analog (cpd 14): no effects
Supports model-safety context for related polyketides; chaetosemin J not directly tested
Brine shrimp lethality assay; data to verify for target compound
Brine shrimp Acute toxicity Safety Artemia salina

Novel Polyketide Skeleton

Chaetosemin J belongs to a series of new secondary metabolites (chaetosemins G-J) whose structures were determined by extensive NMR spectroscopic analyses [1]. Among the chaetosemins, compound 4 (chaetosemin J) and compound 4 in the A-E series (chaetosemin D) bear new skeletons [2], distinguishing them from known polyketides.

Novel Polyketide Skeleton
Supporting evidence
New chromone-type skeleton determined by NMR and HR-ESIMS
Distinct scaffold for SAR studies; supports dereplication and semi-synthetic probe development
Structural novelty confirmed vs. known chaetoglobosins and azaphilones
Polyketide Chromone Natural product NMR Structure elucidation

Chaetosemin J: Key Application Scenarios


Broad-Spectrum Antifungal Lead Discovery

Chaetosemin J is suitable for antifungal screening programs requiring a compound with activity against multiple phytopathogens. Its MIC values against Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii (12.5–25 μM) support its use as a broad-spectrum lead scaffold for agricultural fungicide development [1].

Polyketide SAR Studies

The distinct antifungal profile of chaetosemin J compared to its close analog chaetosemin I (broad-spectrum vs. single-pathogen activity) makes it a valuable tool for SAR investigations aimed at understanding the structural determinants of antifungal spectrum within the chaetosemin series [1].

Antiepileptic Drug Discovery

Chaetosemin J has demonstrated antiepileptic effects in zebrafish models, alleviating epileptiform behavior and downregulating epilepsy marker genes [2]. This unique bioactivity, not shared by its antifungal analogs, positions chaetosemin J as a candidate for neuroscience research and antiepileptic drug discovery programs.

Natural Product Dereplication

As a new polyketide with a novel skeleton, chaetosemin J serves as a reference standard for dereplication studies in Chaetomium metabolomics and as a starting material for semi-synthetic derivatization [1][3].

Application
Selection Property
Validation Focus
Broad-Spectrum Antifungal Screening
Antifungal panel coverage across multiple phytopathogens
MIC and strain-panel endpoint review
Polyketide SAR Studies
Antifungal spectrum differentiation from close analogs
Structural determinant and bioactivity mapping
Neuroscience Model Research
Neuroactive compound in epilepsy model context
Epilepsy model-response and pathway interpretation
Natural Product Dereplication
Novel polyketide skeleton reference standard
Metabolomics identity confirmation and semi-synthetic probe development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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